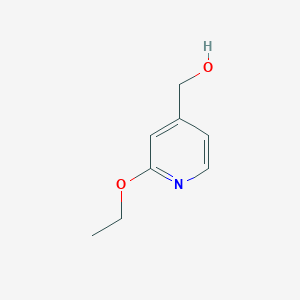

(2-Ethoxypyridin-4-yl)methanol

Description

Contextualization within Modern Heterocyclic Chemistry

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, form the bedrock of a vast array of natural products, pharmaceuticals, and functional materials. uomus.edu.iq Among these, pyridine (B92270), an aromatic six-membered ring with one nitrogen atom, stands out for its unique chemical properties and prevalence in biologically active molecules. nih.govresearchgate.net The introduction of functional groups onto the pyridine scaffold allows for the fine-tuning of its electronic and steric properties, leading to a diverse range of applications. Pyridine methanols, characterized by a hydroxymethyl group attached to the pyridine ring, are a significant subclass of these derivatives. nih.gov

Structural Significance of Pyridine-Based Scaffolds in Organic Synthesis

The pyridine ring is a versatile building block in organic synthesis. researchgate.net Its nitrogen atom can act as a base or a nucleophile, while the ring itself can undergo various electrophilic and nucleophilic substitution reactions. uomus.edu.iq The presence of a methanol (B129727) group introduces a primary alcohol functionality, which can be readily oxidized to an aldehyde or a carboxylic acid, or converted into other functional groups, further expanding the synthetic utility of the molecule. This makes pyridine-based scaffolds like (2-Ethoxypyridin-4-yl)methanol valuable intermediates in the construction of more complex molecular architectures.

Overview of Ethoxypyridine Functional Groups and their Synthetic Relevance

Alkoxypyridines, and specifically ethoxypyridines, are characterized by the presence of an ethoxy group (-OCH2CH3) on the pyridine ring. This group is an electron-donating group, which can influence the reactivity of the pyridine ring, often facilitating electrophilic substitution. The ethoxy group can be introduced through various synthetic methods, a common one being the reaction of a chloropyridine with sodium ethoxide. semanticscholar.orgmdpi.com The presence of an ethoxy group can also impact the physical properties of the molecule, such as its solubility and lipophilicity. vulcanchem.com In the context of drug discovery, alkoxypyridine moieties are often incorporated to enhance metabolic stability and improve pharmacokinetic profiles. mdpi.com

Research Scope and Objectives Pertaining to this compound

This article focuses specifically on the chemical compound this compound. The primary objective is to provide a detailed and scientifically accurate overview of this molecule, concentrating exclusively on its chemical identity, properties, synthesis, and its role as a building block in synthetic chemistry. The discussion will be strictly limited to these aspects, without venturing into dosage, administration, or safety profiles.

Chemical and Physical Properties of this compound

The fundamental characteristics of this compound are summarized in the table below, providing a snapshot of its key physical and chemical identifiers.

| Property | Value | Source(s) |

| IUPAC Name | This compound | sigmaaldrich.cnsigmaaldrich.cn |

| CAS Number | 153928-58-6 | sigmaaldrich.cnsigmaaldrich.cnaceschem.comaksci.com |

| Molecular Formula | C8H11NO2 | sigmaaldrich.cnaceschem.com |

| Molecular Weight | 153.18 g/mol | sigmaaldrich.cnsigmaaldrich.cn |

| Physical Form | Liquid | sigmaaldrich.cnsigmaaldrich.cn |

| Purity | Typically ≥95% | sigmaaldrich.cnsigmaaldrich.cn |

| InChI | 1S/C8H11NO2/c1-2-11-8-5-7(6-10)3-4-9-8/h3-5,10H,2,6H2,1H3 | sigmaaldrich.cnsigmaaldrich.cn |

| InChIKey | CFTDFTSWQRFROI-UHFFFAOYSA-N | sigmaaldrich.cnsigmaaldrich.cn |

Synthesis and Reactivity

The synthesis of this compound can be approached through various synthetic routes, often involving the modification of a pre-existing pyridine ring. A common strategy involves the reduction of a corresponding carboxylic acid or ester derivative. For instance, the reduction of an ethyl 2-ethoxynicotinate derivative using a reducing agent like lithium aluminum hydride (LiAlH4) would yield the desired alcohol. nih.gov

Another plausible synthetic pathway starts from 2-chloro-4-methylpyridine. Oxidation of the methyl group to a carboxylic acid, followed by esterification and subsequent nucleophilic substitution of the chloro group with ethoxide, and finally reduction of the ester would lead to this compound. The reactivity of this compound is primarily dictated by the hydroxyl group and the substituted pyridine ring. The hydroxyl group can undergo typical alcohol reactions such as oxidation, esterification, and conversion to a leaving group for subsequent nucleophilic substitution. The pyridine ring, activated by the electron-donating ethoxy group, can participate in electrophilic aromatic substitution reactions.

Applications in Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic alcohol and a modifiable aromatic ring, allows for its incorporation into a wide range of molecular scaffolds. For example, the hydroxyl group can be used to link the pyridine moiety to other parts of a target molecule through an ether or ester linkage. nih.gov The pyridine nitrogen can be quaternized or used as a ligand for metal catalysts.

The structural motif of an ethoxypyridine is found in various biologically active compounds. The synthesis of derivatives of this compound has been explored in the context of creating novel compounds with potential therapeutic applications. For instance, it can be a precursor for compounds used in the development of inhibitors for enzymes like N-myristoyltransferase, which is a target in trypanocidal drug discovery. nih.gov

Spectroscopic Data

¹H NMR: The proton NMR spectrum would be expected to show a triplet and a quartet for the ethyl group protons. Signals for the aromatic protons on the pyridine ring would appear in the aromatic region, and their chemical shifts would be influenced by the positions of the ethoxy and methanol substituents. A signal corresponding to the methylene (B1212753) protons of the methanol group and a broad singlet for the hydroxyl proton would also be present.

¹³C NMR: The carbon NMR spectrum would display signals for the two carbons of the ethyl group, the carbons of the pyridine ring, and the carbon of the methanol group. The chemical shifts of the pyridine carbons would be indicative of the substitution pattern.

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. C-O stretching vibrations for the ether and alcohol would also be present, typically in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C/C=N stretching vibrations would be observed as well.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (153.18 g/mol ). sigmaaldrich.cnsigmaaldrich.cn

Structure

3D Structure

Properties

IUPAC Name |

(2-ethoxypyridin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-11-8-5-7(6-10)3-4-9-8/h3-5,10H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTDFTSWQRFROI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxypyridin 4 Yl Methanol

Established and Emerging Approaches to Alkoxypyridine Synthesis

The synthesis of alkoxypyridines, the structural class to which (2-Ethoxypyridin-4-yl)methanol belongs, is achieved through several well-documented and novel routes. arkat-usa.org Traditionally, nucleophilic substitution reactions on halopyridines are a common method. For instance, 4-chloropyridine (B1293800) hydrochloride can be reacted with various alcohols in the presence of a base to yield the corresponding 4-alkoxypyridines. semanticscholar.org This approach is particularly effective for high-value primary alcohols. semanticscholar.org

A more advanced and versatile strategy involves the directed metalation of pyridine (B92270) rings. arkat-usa.org This technique allows for regioselective functionalization. For example, commercially available 4-methoxypyridine (B45360) can be lithiated at the C-3 position using bases like mesityllithium (B1247292) (MesLi) or phenyllithium (B1222949) (PhLi), followed by quenching with an electrophile. arkat-usa.org To achieve substitution at other positions, such as C-2, different lithiating agents like Fort's BuLi-LiDMAE base can be employed, followed by the introduction of a desired functional group. arkat-usa.org

Emerging approaches increasingly focus on transition-metal-catalyzed cross-coupling reactions, which offer improved yields and selectivity. numberanalytics.com Catalytic systems involving copper, palladium, and rhodium have been developed for the C-H functionalization of pyridine rings, enabling the direct introduction of aryl or alkyl groups. beilstein-journals.org Furthermore, methods to isomerize 2-alkoxypyridines to N-alkyl-2-pyridones using transition metal catalysts or acid promoters have also been developed, highlighting the intricate reactivity of these scaffolds. acs.org

Identification and Utilization of Key Precursors

The synthesis of this compound logically starts from precursors that already contain either the 2-ethoxypyridine (B84967) core or the 4-(hydroxymethyl)pyridine structure. A common strategy involves the modification of a functional group at the 4-position of a 2-ethoxypyridine ring. For example, a compound like 2-chloro-6-ethoxy-4-acetylpyridine serves as a versatile starting material for building more complex derivatives. nih.gov

A highly plausible synthetic route would involve the reduction of a carbonyl group at the C-4 position. The reduction of a pyridyl ester to a primary alcohol is a standard transformation. For instance, the reduction of ethyl 2-isobutylnicotinate to (2-isobutylpyridin-3-yl)methanol (B2597938) is effectively achieved using lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). acs.org By analogy, a precursor such as an ethyl 2-ethoxypyridine-4-carboxylate could be reduced to furnish the target this compound.

Alternatively, one could start with a pre-functionalized 4-pyridylmethanol derivative and introduce the ethoxy group at the C-2 position. This often involves the nucleophilic substitution of a leaving group, such as a halogen, on the pyridine ring. The synthesis of related compounds like (2-ethoxypyridin-3-yl)methanol (B3241965), which has been used in Mitsunobu reactions, indicates the accessibility of such precursors for further chemical transformations. acs.org

Optimization of Reaction Conditions and Parameters

The efficiency of any synthetic route to this compound is critically dependent on the optimization of reaction conditions. prismbiolab.comnumberanalytics.com This involves a systematic approach to refining parameters to maximize yield and purity while minimizing reaction time and by-product formation. prismbiolab.com

Temperature and Pressure Effects on Reaction Efficacy

Temperature is a critical parameter in pyridine synthesis. Many reactions, such as the formation of 4-alkoxypyridines from 4-chloropyridine, require elevated temperatures (above 80 °C) to proceed at a reasonable rate. semanticscholar.org However, in other cases, lower temperatures are beneficial. For certain pyridine functionalization reactions, reducing the reaction temperature from ambient to -30°C has been shown to significantly increase the yield and reduce the formation of by-products. uiowa.edu Pressure primarily influences reactions involving gaseous reagents, where increasing pressure raises the concentration of the gas and thus accelerates the reaction rate.

Solvent Systems and Their Influence on Yield and Selectivity

The choice of solvent can profoundly impact the outcome of a reaction. In the enantioselective dearomative alkylation of pyridine derivatives, a copper-catalyzed reaction, solvents like diethyl ether (Et2O), dichloromethane (B109758) (CH2Cl2), and toluene (B28343) provided good yields and high enantioselectivity, whereas tetrahydrofuran (THF) was also effective. acs.org The polarity of the solvent can influence the solubility of reagents and stabilize transition states, thereby affecting reaction rates and selectivity. vulcanchem.com For instance, the synthesis of pyridine sulfonamides uses polar solvents like DMF. vulcanchem.com Computational studies sometimes include implicit solvent effects to better model reaction energetics. unimore.it

Catalytic Systems and their Role in Reaction Kinetics

Catalysts are central to many modern synthetic strategies for pyridine derivatives. numberanalytics.com Transition metal catalysts, particularly those based on copper, palladium, rhodium, and scandium, are widely used for C-H functionalization and cross-coupling reactions. beilstein-journals.org For example, copper catalysts are employed for the C-H arylation of pyridine N-oxides with arylboronic esters. beilstein-journals.org Chiral copper(I) complexes have been successfully used for the enantioselective dearomative alkylation of pyridinium (B92312) ions. acs.org The choice of ligand coordinated to the metal center is crucial; in one study, a bidentate ferrocenyl-based diphosphine ligand (L1) in combination with a copper salt gave excellent results, while other ligands were ineffective. acs.org Lewis acids, such as BF3•OEt2, are also used to promote transformations of alkoxypyridines. researchgate.netresearchgate.net

The table below summarizes findings on the optimization of a copper-catalyzed enantioselective addition to a pyridinium salt, illustrating the impact of solvent and ligand choice.

| Entry | Ligand | Solvent | Conversion (%) | ee (%) |

| 1 | L2 | THF | >95 | 0 |

| 2 | L1 | THF | >95 | 88 |

| 3 | L1 | Et2O | >95 | 94 |

| 4 | L1 | CH2Cl2 | >95 | 90 |

| 5 | L1 | Toluene | >95 | 94 |

| Data sourced from a study on enantioselective catalytic dearomative addition to 4-methoxypyridinium ions. acs.org L1 is a chiral ferrocenyl-based diphosphine ligand, while L2 is another bidentate ligand. 'ee' stands for enantiomeric excess. |

Integration of Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. nih.gov The synthesis of pyridine derivatives, including this compound, can incorporate several green chemistry principles to reduce environmental impact. numberanalytics.com Key strategies include the use of multicomponent reactions (MCRs), microwave-assisted synthesis, environmentally benign solvents, and efficient catalytic systems. nih.govresearchgate.net

MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby reducing waste, saving time, and conserving energy. nih.govbohrium.com These one-pot syntheses are considered ecologically and academically favorable due to their high atom economy and synthetic efficiency. nih.gov

Microwave-assisted synthesis has emerged as a powerful green chemistry tool. nih.gov It often leads to dramatically reduced reaction times (from hours to minutes), higher yields, and purer products compared to conventional heating methods. researchgate.netnih.gov The synthesis of N-substituted 2-pyridone derivatives via one-pot condensation under microwave irradiation is a prime example of this technique's application. mdpi.com

The use of green catalysts, such as recyclable metal catalysts or biocatalysts (enzymes), further enhances the sustainability of synthetic routes. numberanalytics.combohrium.com These catalysts can operate under mild conditions and minimize the generation of hazardous waste. numberanalytics.com Employing environmentally friendly solvents like water or ethanol (B145695), or even performing reactions under solvent-free conditions, are additional pillars of green pyridine synthesis. researchgate.netbohrium.com

Considerations for Scalable Synthesis and Process Development

The successful transition of a synthetic route for this compound from a laboratory setting to industrial-scale production necessitates careful consideration of several critical factors. Process development aims to establish a robust, efficient, and economically viable manufacturing process. Key areas of focus include the selection of starting materials, optimization of reaction conditions, and implementation of efficient purification and processing technologies.

A primary consideration for scalable synthesis is the cost and availability of starting materials. For instance, a route commencing from inexpensive and readily available precursors like 2-chloropyridine (B119429) or 2-hydroxypyridine (B17775) derivatives would be more amenable to large-scale production than one relying on complex, multi-step syntheses for starting materials. beilstein-journals.org

Optimization of the reaction conditions is paramount to maximize yield, minimize by-product formation, and ensure operational safety. This involves a systematic evaluation of parameters such as solvent, temperature, reaction time, and catalyst loading. For the synthesis of related pyridine derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are common. researchgate.net The efficiency and cost of the catalyst system, including the palladium source and ligands, are significant factors in process economics.

The choice of reagents and their stoichiometry must be carefully managed to avoid side reactions. For example, in the synthesis of related compounds, the use of strong bases or highly reactive organometallic reagents might be efficient on a small scale but can present challenges in temperature control and handling on a larger scale. researchgate.net

Purification of the final product is another critical aspect of process development. While laboratory-scale purifications often rely on column chromatography, this method can be costly and time-consuming for large quantities. beilstein-journals.org Developing scalable purification methods such as crystallization or distillation is often necessary. The physical form of this compound, being a liquid, might favor distillation-based purification techniques. sigmaaldrich.cn

The implementation of modern manufacturing technologies can significantly enhance the efficiency and scalability of the production process. Continuous flow reactors, for example, offer advantages in heat and mass transfer, leading to better control over reaction parameters and potentially higher throughput compared to traditional batch processes.

Below are data tables outlining key parameters that would require optimization during the process development for the synthesis of this compound.

Table 1: Key Parameter Optimization for a Potential Suzuki-Miyaura Coupling Step

| Parameter | Objective | Considerations |

| Catalyst Loading | Minimize cost while maintaining high conversion rate. | Evaluate different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands. |

| Base | Ensure efficient reaction without promoting side reactions. | Screen various inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic bases. |

| Solvent | Maximize solubility of reactants and facilitate product isolation. | Test a range of solvents (e.g., toluene, DMF, ethanol/water mixtures). mdpi.com |

| Temperature | Optimize reaction rate and minimize thermal degradation. | Determine the optimal temperature profile for the reaction. |

| Reaction Time | Achieve complete conversion in the shortest possible time. | Monitor reaction progress to define the optimal endpoint. |

Table 2: Comparison of Batch vs. Continuous Flow Processing

| Feature | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Can be challenging to control in large vessels. | Excellent heat transfer due to high surface-area-to-volume ratio. |

| Safety | Handling of large quantities of hazardous materials. | Smaller reaction volumes at any given time, enhancing safety. |

| Scalability | Often requires significant re-engineering for scale-up. | Scalable by running the process for longer durations or using parallel reactors. |

| Process Control | More variability between batches. | Tighter control over reaction parameters, leading to higher consistency. |

Chemical Transformations and Derivatization of 2 Ethoxypyridin 4 Yl Methanol

Reactions Involving the Primary Hydroxyl Functionality

The primary alcohol in (2-Ethoxypyridin-4-yl)methanol is amenable to a variety of standard transformations, including esterification, etherification, oxidation, and halogenation.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into esters and ethers. Esterification can be achieved through reaction with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. ambeed.com For instance, the formation of 2-acetoxyisobutyryl esters from hydroxyl groups is a known transformation. u-tokyo.ac.jp Etherification typically involves reaction with alkyl halides. ambeed.com The general reactivity of alcohols includes these transformations to yield a diverse range of derivatives. iitk.ac.in

Oxidation Reactions to Corresponding Carbonyl Compounds

The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. passmyexams.co.uklibretexts.org

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), selectively oxidize primary alcohols to aldehydes. libretexts.org To obtain the aldehyde, an excess of the alcohol is often used, and the aldehyde is distilled off as it forms to prevent further oxidation. chemguide.co.uk Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic solution, will oxidize the primary alcohol to the corresponding carboxylic acid. libretexts.orglublin.pllibretexts.org This full oxidation often requires heating the alcohol under reflux with an excess of the oxidizing agent. chemguide.co.uklibretexts.org

| Transformation | Product | Typical Reagents | Conditions |

| Partial Oxidation | 2-Ethoxypyridine-4-carbaldehyde | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) | Milder conditions, often at room temperature. libretexts.orgharvard.edu |

| Full Oxidation | 2-Ethoxypyridine-4-carboxylic acid | Potassium permanganate (KMnO₄), Potassium dichromate (K₂Cr₂O₇) / H₂SO₄ | Excess oxidizing agent, heating under reflux. chemguide.co.uklibretexts.org |

Halogenation at the Methylene (B1212753) Carbon

The hydroxyl group can be substituted by a halogen atom to yield 4-(halomethyl)-2-ethoxypyridine derivatives. This transformation is commonly achieved using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. libretexts.org For example, the synthesis of 4-(chloromethyl)-2-methoxypyridine (B1591422) hydrochloride from the corresponding alcohol is accomplished using thionyl chloride. prepchem.com The resulting 4-(chloromethyl)-2-ethoxypyridine (B1427536) hydrochloride is a known compound. sigmaaldrich.com These chloromethyl derivatives are valuable intermediates as the chlorine atom can be readily displaced by various nucleophiles. smolecule.com

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring, while generally less reactive towards electrophilic substitution than benzene, can undergo these reactions, especially when activated by an electron-donating group like the 2-ethoxy substituent. gcwgandhinagar.com This group directs incoming electrophiles primarily to the C-3 and C-5 positions. brainly.com

Regioselective Halogenation (e.g., bromination to (5-Bromo-2-ethoxypyridin-4-yl)methanol and chlorination to (3-Chloro-2-ethoxypyridin-4-yl)methanol)

The presence of the electron-donating ethoxy group at the C-2 position facilitates the regioselective halogenation of the pyridine ring.

Bromination: The bromination of 2-ethoxypyridine (B84967) derivatives can be achieved using reagents like N-bromosuccinimide (NBS). The synthesis of (5-Bromo-2-ethoxypyridin-4-yl)methanol is a documented transformation. bldpharm.com In related systems, such as 2-ethoxy-4-methylpyridine, bromination with a Lewis acid catalyst like iron(III) bromide directs the bromine to the less sterically hindered C-5 position. Similarly, bromination of 2-amino-4-methylpyridine (B118599) with bromine in sulfuric acid also results in substitution at the C-5 position.

Chlorination: The synthesis of (3-Chloro-2-ethoxypyridin-4-yl)methanol is known. sigmaaldrich.com The formation of 3-chloro-2-ethoxypyridine (B70323) is a key step in the generation of 3,4-pyridyne intermediates, highlighting the possibility of substitution at the C-3 position. nih.govrsc.orgresearchgate.netrsc.org

| Reaction | Product | Typical Reagents | Position of Substitution |

| Bromination | (5-Bromo-2-ethoxypyridin-4-yl)methanol | N-Bromosuccinimide (NBS), Bromine/Lewis Acid | C-5 |

| Chlorination | (3-Chloro-2-ethoxypyridin-4-yl)methanol | N-Chlorosuccinimide (NCS), Cl₂ | C-3 nih.govrsc.org |

Nitration and Sulfonation Reactions

Nitration: Electrophilic nitration of pyridine rings generally requires harsh conditions, and the reactivity is highly dependent on the substituents present. gcwgandhinagar.comambeed.com For 2-alkoxypyridines, nitration typically occurs at the 3- and 5-positions. google.comgoogle.com For example, the nitration of 2-chloro-6-ethoxypyridine (B1359853) with a mixture of nitric and sulfuric acid primarily yields the 3-nitro derivative. google.com The nitration of 2-methoxypyridine-N-oxide has also been studied. semanticscholar.org The presence of the activating ethoxy group on this compound would likely direct nitration to the C-3 or C-5 position, although specific examples for this exact substrate are not prevalent.

Sulfonation: Sulfonation of pyridines is also challenging and often reversible. ucalgary.ca The reaction typically requires fuming sulfuric acid (H₂SO₄/SO₃). ucalgary.caiust.ac.ir For 2-methoxypyridine (B126380), sulfonation with sulfuric acid and heat is expected to yield the 4-sulfonic acid derivative, which is para to the methoxy (B1213986) group. brainly.com However, for this compound, the positions ortho to the activating ethoxy group (C-3 and C-5) would be the most likely sites for sulfonation. The specific conditions would be critical in determining the outcome of the reaction.

Nucleophilic Substitution Reactions on the Pyridine Ring

Nucleophilic substitution reactions on the pyridine ring of this compound and its derivatives are fundamental transformations for introducing a variety of functional groups. The reactivity of the pyridine ring towards nucleophiles is significantly influenced by the electronic nature of its substituents. The 2-ethoxy group, being an electron-donating group, generally deactivates the ring towards nucleophilic aromatic substitution (SNAr). However, it can also function as a leaving group under specific conditions, particularly if the pyridine nitrogen is quaternized or if there are strong electron-withdrawing groups present elsewhere on the ring.

In many instances, the methoxy group in analogous 2-methoxypyridine systems can be displaced by various nucleophiles. This suggests that the ethoxy group in this compound could undergo similar substitutions. For example, reactions with strong nucleophiles like alkoxides or thiolates can lead to the corresponding ether or thioether derivatives. The reaction often requires elevated temperatures and is facilitated by the stability of the departing ethoxide anion.

Furthermore, derivatization of the parent molecule can activate the ring for nucleophilic attack. For instance, conversion of the 4-methanol group to an electron-withdrawing group or introduction of a nitro group would render the ring more susceptible to SNAr reactions. Another strategy involves the formation of pyridyne intermediates from halogenated derivatives, such as 3-chloro-2-ethoxypyridine, which can then be trapped by nucleophiles. researchgate.netresearchgate.net

Below is a table summarizing potential nucleophilic substitution reactions on derivatives of this compound.

| Substrate (Derivative) | Nucleophile | Conditions | Product |

| 2-Ethoxy-4-(methoxymethyl)-5-nitropyridine | R-NH₂ | Heat, Polar aprotic solvent | 2-(Alkylamino)-4-(methoxymethyl)-5-nitropyridine |

| 3-Chloro-2-ethoxypyridine-4-carbaldehyde | NaSR | DMF, Heat | 3-(Alkylthio)-2-ethoxypyridine-4-carbaldehyde |

| 2-Ethoxypyridin-4-yl)methanol N-oxide | PCl₃/POCl₃ | Heat | 2-Chloro-4-(chloromethyl)pyridine |

| 3-Bromo-2-ethoxypyridin-4-yl)methanol | Mg, then ArMgX | THF, -78 °C to 75 °C | 4-Aryl-3-((cyclopropylmethyl)thio)pyridine |

Transition Metal-Catalyzed Cross-Coupling Reactions of Substituted Derivatives

To utilize this compound in cross-coupling reactions, it must first be converted into a suitable derivative, typically a halide (e.g., bromo- or iodo-substituted) or a triflate. These derivatives serve as electrophilic partners in a variety of palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. eie.grmdpi.com

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org Halogenated derivatives of this compound are expected to be effective substrates in Suzuki-Miyaura reactions. For example, (5-Bromo-2-ethoxypyridin-4-yl)methanol could be coupled with various aryl or heteroaryl boronic acids or their esters to synthesize biaryl structures. The electron-deficient nature of the pyridine ring can sometimes pose challenges, but significant progress has been made using specialized ligands and reaction conditions to achieve high yields. nih.govresearchgate.net

The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like K₂CO₃ or K₃PO₄ in a solvent mixture such as dioxane/water or DMF. libretexts.orgbeilstein-journals.org

Table 3.4.1: Representative Suzuki-Miyaura Coupling Reactions on Pyridine Scaffolds

| Halopyridine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base/Solvent | Product |

|---|---|---|---|---|

| (5-Bromo-2-ethoxypyridin-4-yl)methanol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane, H₂O | (2-Ethoxy-5-phenylpyridin-4-yl)methanol |

| (3-Iodo-2-ethoxypyridin-4-yl)methanol | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene (B28343), H₂O | (2-Ethoxy-3-(4-methoxyphenyl)pyridin-4-yl)methanol |

Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. rsc.orgmetu.edu.tr An iodo- or bromo-derivative of this compound would be an ideal substrate for introducing an alkynyl moiety onto the pyridine ring. This reaction is highly versatile and tolerates a wide range of functional groups. acs.org

Typical conditions involve a palladium source like PdCl₂(PPh₃)₂, a copper salt such as CuI, and a base, commonly an amine like triethylamine (B128534) (Et₃N), which also often serves as the solvent. rsc.orgmetu.edu.tr

Table 3.4.2: Representative Sonogashira Coupling Reactions on Pyridine Scaffolds

| Halopyridine Substrate | Terminal Alkyne | Catalyst System | Base/Solvent | Product |

|---|---|---|---|---|

| (5-Iodo-2-ethoxypyridin-4-yl)methanol | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | (2-Ethoxy-5-(phenylethynyl)pyridin-4-yl)methanol |

| (3-Bromo-2-ethoxypyridin-4-yl)methanol | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | (2-Ethoxy-3-((trimethylsilyl)ethynyl)pyridin-4-yl)methanol |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgnumberanalytics.com This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org A halogenated derivative of this compound can be coupled with a wide variety of primary and secondary amines to yield the corresponding aminopyridine derivatives.

The catalytic system typically consists of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered phosphine ligand (e.g., BINAP, Xantphos), along with a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃). commonorganicchemistry.com

Table 3.4.3: Representative Buchwald-Hartwig Amination Reactions on Pyridine Scaffolds

| Halopyridine Substrate | Amine | Catalyst/Ligand | Base/Solvent | Product |

|---|---|---|---|---|

| (5-Bromo-2-ethoxypyridin-4-yl)methanol | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu / Toluene | (2-Ethoxy-5-(morpholino)pyridin-4-yl)methanol |

| (3-Chloro-2-ethoxypyridin-4-yl)methanol | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ / Dioxane | (2-Ethoxy-3-(phenylamino)pyridin-4-yl)methanol |

Investigation of Chemo- and Regioselectivity in Complex Transformations

The study of chemical transformations involving this compound and its derivatives often requires careful consideration of chemo- and regioselectivity. wikipedia.orgdurgapurgovtcollege.ac.in

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In this compound, key functional groups include the primary alcohol, the pyridine nitrogen, the ethoxy group, and the aromatic ring itself. For instance, in an acylation reaction, conditions can be chosen to selectively acylate the alcohol over the pyridine nitrogen. Conversely, alkylation might preferentially occur at the more nucleophilic pyridine nitrogen. In reactions involving hydride reagents, the choice of reagent is critical; a mild reagent like NaBH₄ might selectively reduce a ketone or aldehyde group introduced elsewhere in the molecule without affecting other functionalities, whereas a stronger reagent like LiAlH₄ could potentially cleave the ethoxy group.

Regioselectivity is crucial when introducing new substituents to the pyridine ring. wikipedia.org The existing 2-ethoxy and 4-hydroxymethyl groups exert directing effects on electrophilic aromatic substitution. The ethoxy group is an ortho-, para-director, activating positions 3 and 5. The 4-hydroxymethyl group is a weak deactivator and meta-director. The combined influence of these groups, along with the inherent reactivity of the pyridine ring, dictates the position of incoming electrophiles. For example, nitration or halogenation would be expected to occur preferentially at the C3 or C5 position.

Directed ortho-metalation is a powerful strategy for achieving high regioselectivity. researchgate.net By using a directed metalation group (DMG), a strong base like n-butyllithium can selectively deprotonate a specific position. While the hydroxymethyl group can act as a DMG, its acidic proton would be removed first. Protection of the alcohol (e.g., as a silyl (B83357) ether) would allow for directed metalation, likely at the C3 or C5 position, enabling subsequent reaction with an electrophile at that specific site. Studies on related 3-chloro-2-ethoxypyridine have shown that regioselective lithiation can be achieved, leading to the formation of 3,4-pyridyne intermediates which then react with controlled regioselectivity. researchgate.netresearchgate.net

Applications of 2 Ethoxypyridin 4 Yl Methanol As a Versatile Synthetic Intermediate

Role in the Construction of Diverse Heterocyclic Frameworks

The substituted ethoxypyridine core is a key precursor for the assembly of various fused and polyfunctionalized heterocyclic systems. Research has demonstrated that derivatives of this scaffold can be elaborated into a range of important heterocyclic frameworks through cyclization and multicomponent reactions.

For instance, a synthetic pathway starting from 2,6-dihydroxyisonicotinic acid can produce 2-chloro-6-ethoxy-4-acetylpyridine, a closely related precursor. nih.gov This intermediate is then used to construct a variety of fused heterocyclic systems. Through a series of reactions, it serves as the foundation for synthesizing thieno[2,3-b]pyridines, which can be further cyclized into pyrimidinone and oxazinone derivatives. nih.gov The initial steps involve condensing the acetylpyridine derivative with other reagents to build a second pyridine (B92270) ring, which is then fused with a thiophene (B33073) ring. nih.govmdpi.com Subsequent manipulation of functional groups on this thieno[2,3-b]pyridine (B153569) scaffold leads to the formation of fused pyrimidinone and oxazinone rings. nih.gov This multi-step synthesis highlights how the 2-ethoxypyridin-4-yl moiety acts as the cornerstone for building up complex, multi-ring heterocyclic structures. nih.gov

The general utility of the pyridyl-methanol structure in forming other heterocycles is also seen with its non-ethoxylated parent compound, pyridin-4-ylmethanol, which can be used in the synthesis of benzothiazoles.

Table 1: Heterocyclic Frameworks Derived from Ethoxypyridine Precursors

| Precursor Scaffold | Key Reaction Type | Resulting Heterocyclic Framework |

|---|---|---|

6-(2-Chloro-6-ethoxypyridin-4-yl)-... |

Gewald Reaction / Cyclization | Thieno[2,3-b]pyridine nih.gov |

...thieno[2,3-b]pyridine-2-carboxylate |

Hydrolysis / Cyclization | Oxazinone fused to thieno[2,3-b]pyridine nih.gov |

...oxazinone... |

Reaction with Ammonium Acetate | Pyrimidinone fused to thieno[2,3-b]pyridine nih.gov |

Utility as a Building Block for Advanced Organic Scaffolds

Organic building blocks are functionalized molecules used for the bottom-up assembly of larger molecular architectures. beilstein-journals.org (2-Ethoxypyridin-4-yl)methanol and its isomers fit this description perfectly, with the hydroxymethyl group serving as a key point of attachment. The alcohol functionality can be readily converted into a good leaving group or used in coupling reactions to link the ethoxypyridine unit to other parts of a target molecule.

A clear example of this utility is demonstrated in the synthesis of potential trypanocidal agents. wikipedia.org In this research, the isomeric compound (2-ethoxypyridin-3-yl)methanol (B3241965) was used as a key building block. wikipedia.org The hydroxyl group was employed in a Mitsunobu reaction, a powerful method for converting alcohols into a wide range of functional groups with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org This reaction allowed the (2-ethoxypyridin-3-yl)methoxy moiety to be coupled with a substituted phenylpyridine, forming a complex ether linkage and successfully incorporating the ethoxypyridine scaffold into a larger, biologically active molecule. wikipedia.org This application showcases the compound's role as a modular component in medicinal chemistry discovery programs.

Contribution to the Synthesis of Complex Molecular Architectures

The integration of building blocks like this compound enables the construction of highly complex and polyfunctionalized molecules with potential applications in materials science and medicinal chemistry. The unique combination of functional groups on the pyridine ring allows for participation in sophisticated synthetic sequences.

One-pot multicomponent reactions (MCRs) are a powerful strategy for rapidly building molecular complexity from simple starting materials. afjbs.com A novel series of 2-(4-(6-aryl-3-cyano-2-ethoxypyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamides were synthesized using an MCR approach. This reaction combined an arylidene malononitrile (B47326) derivative (containing the core structure) with various methylarylketones and sodium ethoxide in a single step to afford the highly decorated pyridine products. This efficient synthesis demonstrates the contribution of the ethoxypyridine scaffold to the streamlined generation of complex molecular architectures.

The synthesis of potential N-myristoyltransferase inhibitors provides another example. wikipedia.org Starting with the building block (2-ethoxypyridin-3-yl)methanol, a Mitsunobu reaction was used to link it to a dichlorinated phenylpiperazine moiety, ultimately yielding the complex final product 1-(4-(3,5-Dichloro-4-((2-ethoxypyridin-3-yl)methoxy)phenyl)pyridin-2-yl)piperazine. wikipedia.org

Table 2: Synthesis of Complex Molecules from this compound Analogs

| Building Block / Precursor | Key Reaction | Resulting Complex Molecular Architecture |

|---|---|---|

(2-Ethoxypyridin-4-yl) core via MCR |

One-Pot Multicomponent Reaction | 2-(4-(6-Aryl-3-cyano-2-ethoxypyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamide |

(2-Ethoxypyridin-3-yl)methanol |

Mitsunobu Reaction | 1-(4-(3,5-Dichloro-4-((2-ethoxypyridin-3-yl)methoxy)phenyl)pyridin-2-yl)piperazine wikipedia.org |

2-Chloro-6-ethoxy-4-acetylpyridine |

Multi-step condensation & cyclization | Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives nih.govresearchgate.net |

Methodological Advancements in Organic Synthesis Enabled by this compound

While this compound has not necessarily given rise to entirely new named reactions, its application in modern synthetic strategies showcases its role in advancing methodological efficiency. The use of such tailored building blocks is central to the development of greener and more effective synthetic protocols.

The successful incorporation of the (2-ethoxypyridin-4-yl) core into complex products via one-pot multicomponent reactions (MCRs) is a significant methodological advancement. nih.gov MCRs are highly valued for their ability to reduce the number of synthetic steps, minimize waste, and save time and resources compared to traditional stepwise syntheses. ias.ac.in The synthesis of polyfunctionalized pyridines demonstrates how a precursor containing the 2-ethoxypyridine (B84967) moiety can be effectively utilized in an MCR, streamlining the creation of a library of complex molecules. This approach represents a move towards more sustainable and atom-economical chemical manufacturing. ias.ac.in

Furthermore, the compound's utility in well-established, reliable reactions like the Mitsunobu reaction facilitates the modular assembly of complex drug candidates. wikipedia.org The predictability and functional group tolerance of such reactions, when applied to versatile intermediates like this compound, allow chemists to design and execute synthetic routes to novel and complex targets with greater efficiency and precision.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Chemical Shift and Spin-Spin Coupling Constant Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For (2-Ethoxypyridin-4-yl)methanol, the ¹H NMR spectrum is predicted to show distinct signals for the ethoxy group protons, the methylene (B1212753) bridge protons, and the three aromatic protons on the pyridine (B92270) ring.

The ethoxy group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (OCH₂) protons, a characteristic pattern resulting from spin-spin coupling. The chemical shift of the methylene protons is influenced by the adjacent electron-withdrawing oxygen atom, causing them to appear downfield. The hydroxymethyl protons (CH₂OH) are expected to appear as a singlet, though this can sometimes be a broader signal, and its position can be solvent-dependent. The three protons on the pyridine ring will have distinct chemical shifts due to the differing electronic effects of the ethoxy and hydroxymethyl substituents. Their coupling patterns (doublets and doublet of doublets) would allow for their precise assignment.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethoxy-CH₃ | 1.35 | Triplet (t) | 7.0 |

| Ethoxy-OCH₂ | 4.35 | Quartet (q) | 7.0 |

| Methylene-CH₂OH | 4.60 | Singlet (s) | N/A |

| Pyridine H-3 | 6.80 | Doublet (d) | 5.2 |

| Pyridine H-5 | 6.95 | Singlet (s) | N/A |

| Pyridine H-6 | 8.10 | Doublet (d) | 5.2 |

Note: Data is predicted and may vary from experimental values. Solvent: CDCl₃.

¹³C NMR and Heteronuclear (e.g., ¹⁵N) NMR Investigations

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. In the case of this compound, seven distinct signals are expected in the ¹³C NMR spectrum. The pyridine ring carbons would appear in the aromatic region (typically 110-165 ppm), with their exact shifts determined by the substituents. The carbon of the ethoxy group attached to the ring (C-2) would be found at the lower field end of this range due to the direct attachment of oxygen. The carbons of the ethoxy side chain and the hydroxymethyl group would appear in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethoxy-CH₃ | 14.5 |

| Ethoxy-OCH₂ | 61.5 |

| Methylene-CH₂OH | 64.0 |

| Pyridine C-3 | 110.0 |

| Pyridine C-5 | 115.0 |

| Pyridine C-4 | 148.0 |

| Pyridine C-6 | 149.0 |

| Pyridine C-2 | 163.0 |

Note: Data is predicted and may vary from experimental values. Solvent: CDCl₃.

Nitrogen-15 (¹⁵N) NMR, while less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, could provide direct information about the electronic environment of the pyridine nitrogen atom. The chemical shift would be indicative of the degree of electron density at the nitrogen, influenced by the electron-donating ethoxy group.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a cross-peak between the ethoxy CH₃ and OCH₂ protons, confirming their connectivity. It would also show correlations between adjacent protons on the pyridine ring, such as H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign each carbon signal by correlating it to its attached proton(s). For example, the signal at ~64.0 ppm would show a cross-peak with the proton signal at ~4.60 ppm, assigning them to the CH₂OH group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is invaluable for piecing together the molecular framework. One would expect to see correlations from the hydroxymethyl protons to the C-3, C-4, and C-5 carbons of the pyridine ring, confirming the position of this substituent. Similarly, correlations from the ethoxy OCH₂ protons to the C-2 carbon would confirm the location of the ethoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is critical for determining stereochemistry and conformation. For this molecule, NOESY could show through-space correlations between the ethoxy protons and the H-3 proton of the pyridine ring, providing information about the molecule's preferred conformation.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental formula of a compound and for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecular ion. For this compound (C₈H₁₁NO₂), the calculated exact mass of the protonated molecule [M+H]⁺ would be used to confirm its molecular formula, distinguishing it from other isomers or compounds with the same nominal mass.

Table 3: HRMS Data for this compound

| Ion Formula | Calculated Exact Mass [M+H]⁺ |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a "fingerprint" that is characteristic of the molecule's structure.

The fragmentation of the protonated this compound ion ([M+H]⁺, m/z 154) would be expected to proceed through several key pathways:

Loss of ethylene (B1197577): A common fragmentation for ethoxy-substituted aromatics is the neutral loss of an ethylene molecule (C₂H₄, 28 Da), leading to a fragment ion corresponding to (2-hydroxy-pyridin-4-yl)methanol at m/z 126.

Loss of the hydroxymethyl group: Cleavage of the C-C bond between the ring and the methylene group could result in the loss of a formaldehyde (B43269) molecule (CH₂O, 30 Da), yielding a fragment at m/z 124.

Loss of the ethoxy group: Cleavage of the C-O bond of the ether could lead to the loss of an ethoxy radical (•OC₂H₅, 45 Da), resulting in an ion at m/z 109.

Pyridine ring cleavage: At higher collision energies, the pyridine ring itself can fragment, producing smaller characteristic ions.

By analyzing these fragmentation patterns, the positions of the substituents on the pyridine ring can be confirmed, providing structural information that is complementary to that obtained from NMR spectroscopy.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. For this compound, these methods provide definitive information on the presence of key functional groups and offer insights into the molecule's conformational landscape.

The vibrational spectrum of this compound is a composite of the vibrational modes originating from its constituent parts: the substituted pyridine ring, the ethoxy group, and the hydroxymethyl group. The specific frequencies of these vibrations are sensitive to the electronic environment and coupling between different modes. Although a complete experimental spectrum for this specific molecule is not widely published, a detailed assignment can be predicted based on extensive data from substituted pyridines and related organic compounds. researchgate.net

Key functional groups and their expected vibrational frequencies are:

O-H Group (Methanol): The hydroxyl group gives rise to a strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of intermolecular hydrogen bonding. The corresponding O-H in-plane bending vibration is expected between 1330-1440 cm⁻¹.

C-H Bonds:

Aromatic C-H (Pyridine Ring): Stretching vibrations for the C-H bonds on the pyridine ring are anticipated in the 3000-3100 cm⁻¹ region. researchgate.net Out-of-plane bending modes, which are often characteristic of the substitution pattern, are expected in the 700-900 cm⁻¹ range.

Aliphatic C-H (Ethoxy and Methanol): The CH₂, and CH₃ groups exhibit symmetric and asymmetric stretching vibrations between 2850-3000 cm⁻¹. Bending (scissoring and rocking) vibrations for these groups typically appear in the 1375-1470 cm⁻¹ region.

Pyridine Ring: The characteristic ring stretching vibrations (νC=C and νC=N) of the pyridine moiety are expected to produce a series of bands in the 1400-1610 cm⁻¹ region. The exact positions of these bands are influenced by the electronic effects of the ethoxy and hydroxymethyl substituents. Ring "breathing" modes, which involve the entire ring, are often observed in the Raman spectrum and are expected near 990-1050 cm⁻¹.

C-O Bonds: The spectrum will contain distinct C-O stretching vibrations. The C-O stretch of the primary alcohol (Ar-CH₂-OH) is typically found in the 1000-1080 cm⁻¹ range. The aryl-alkyl ether linkage (Ar-O-CH₂) of the ethoxy group is expected to show a strong, characteristic asymmetric C-O-C stretching band around 1230-1270 cm⁻¹ and a symmetric stretch near 1020-1070 cm⁻¹.

A summary of these predicted assignments is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad |

| In-plane Bending | 1330 - 1440 | Medium | |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| Out-of-plane Bending | 700 - 900 | Strong | |

| C-H (Aliphatic) | Asymmetric/Symmetric Stretching | 2850 - 3000 | Medium to Strong |

| Bending | 1375 - 1470 | Medium | |

| C=C, C=N (Pyridine) | Ring Stretching | 1400 - 1610 | Medium to Strong |

| Ring Breathing | 990 - 1050 | Weak (IR), Strong (Raman) | |

| C-O (Ether) | Asymmetric C-O-C Stretching | 1230 - 1270 | Strong |

| Symmetric C-O-C Stretching | 1020 - 1070 | Medium | |

| C-O (Alcohol) | Stretching | 1000 - 1080 | Strong |

This compound possesses conformational flexibility due to the rotation around several single bonds, primarily the C4-CH₂OH bond and the C2-O-CH₂CH₃ bonds. Different spatial arrangements of these groups (conformers) can result in distinct vibrational spectra. mdpi.com

While detailed experimental studies on this specific molecule are limited, conformational analysis would typically involve:

Low-Frequency Modes: Torsional modes, which correspond to the rotation around single bonds, occur at very low frequencies (typically < 400 cm⁻¹). These modes are particularly sensitive to the conformational state of the molecule and are often more readily observed in the Raman spectrum.

Spectral Shifts: The vibrational frequencies of certain groups, such as the C-O and C-H bending modes, can be slightly altered depending on the molecular conformation due to changes in steric interactions and intramolecular forces.

Computational Modeling: Quantum chemical calculations (e.g., Density Functional Theory - DFT) are often used in conjunction with experimental spectra. By calculating the theoretical vibrational frequencies for different stable conformers, researchers can predict the spectral signatures of each and compare them with experimental IR and Raman data to determine the dominant conformation in a given state (solid, liquid, or gas). mdpi.com For this compound, key conformers would be defined by the dihedral angles of the hydroxymethyl and ethoxy groups relative to the plane of the pyridine ring.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower-energy ground states to higher-energy excited states.

The primary chromophore in this compound is the substituted pyridine ring. Pyridine itself exhibits two main types of electronic transitions in the near-UV region:

π → π* Transitions: These are high-intensity transitions involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital of the aromatic system. For pyridine, these transitions typically occur around 200 nm and 255 nm.

n → π* Transitions: This transition involves the promotion of a non-bonding electron from the nitrogen atom's lone pair into an antibonding π* orbital. This transition is symmetry-forbidden, resulting in a significantly lower intensity absorption band, typically observed as a shoulder around 270-300 nm in non-polar solvents. aip.org

The substituents on the pyridine ring in this compound modify these transitions:

2-Ethoxy Group: The ethoxy group is an auxochrome with an oxygen atom that possesses lone pairs of electrons. It acts as an electron-donating group through resonance, feeding electron density into the π-system of the pyridine ring. This donation of electrons raises the energy of the highest occupied molecular orbital (HOMO), which generally leads to a bathochromic shift (a shift to longer wavelengths) of the primary π → π* transition. nih.gov

4-Hydroxymethyl Group: The -CH₂OH group is generally considered a weak electron-withdrawing group due to the electronegativity of the oxygen atom, but its effect on the electronic spectrum of the pyridine chromophore is less pronounced than that of the ethoxy group.

Therefore, the UV-Vis spectrum of this compound is expected to show intense π → π* absorption bands at wavelengths longer than those of unsubstituted pyridine, likely in the 260-280 nm range, and a weaker, often obscured, n → π* transition.

| Transition Type | Orbitals Involved | Expected Wavelength Region | Expected Molar Absorptivity (ε) |

| π → π | π → π | ~260 - 280 nm | High (~10,000 L mol⁻¹ cm⁻¹) |

| n → π | n → π | ~280 - 300 nm | Low (< 2000 L mol⁻¹ cm⁻¹) |

Solvatochromism is the phenomenon where the position of an absorption band changes with the polarity of the solvent. wikipedia.org This effect is particularly useful for identifying the nature of electronic transitions.

n → π* Transition: The non-bonding electrons on the nitrogen atom are readily available to form hydrogen bonds with polar, protic solvents (e.g., water, ethanol). This hydrogen bonding stabilizes the ground state more than the excited state, increasing the energy gap for the transition. libretexts.org Consequently, the n → π* transition is expected to undergo a hypsochromic shift (blue shift, to shorter wavelengths) as solvent polarity increases. In many cases, this shift causes the weak n → π* band to be completely masked by the much stronger π → π* band in polar solvents. aip.org

π → π* Transition: The excited state of a π → π* transition is generally more polar than the ground state. Polar solvents will stabilize this more polar excited state to a greater extent than the ground state, thereby decreasing the energy gap of the transition. libretexts.org This typically results in a bathochromic shift (red shift, to longer wavelengths) of the π → π* band with increasing solvent polarity.

Therefore, when recording the UV-Vis spectrum of this compound in a series of solvents from non-polar (e.g., hexane) to polar (e.g., ethanol (B145695) or water), one would anticipate a blue shift of the n → π* transition and a red shift of the π → π* transition.

Theoretical and Computational Chemistry Studies of 2 Ethoxypyridin 4 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular energy, and geometric parameters.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground-state geometry. nih.gov This is achieved by minimizing the total electronic energy of the system. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. nih.govmdpi.comscielo.br

For (2-Ethoxypyridin-4-yl)methanol, geometry optimization would calculate the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. The ethoxy and hydroxymethyl groups can rotate, and DFT calculations can identify the most stable rotational isomers (rotamers). The results of such a calculation would provide a precise model of the molecule's structure.

Table 1: Illustrative Optimized Geometric Parameters for this compound based on DFT Calculations of Analogous Structures. This data is representative and derived from typical values for substituted pyridines and related functional groups.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-C (pyridine ring) | ~1.39 Å |

| C-N (pyridine ring) | ~1.34 Å | |

| C-O (ethoxy) | ~1.36 Å | |

| O-C (ethyl) | ~1.43 Å | |

| C-C (ethyl) | ~1.52 Å | |

| C-C (methanol) | ~1.51 Å | |

| C-O (methanol) | ~1.42 Å | |

| Bond Angles | C-N-C (pyridine ring) | ~117° |

| C-O-C (ethoxy) | ~118° | |

| C-C-O (methanol) | ~112° |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's reactivity and kinetic stability. core.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter: a smaller gap suggests higher reactivity and lower kinetic stability. mdpi.comcore.ac.uk

For this compound, the HOMO is expected to be located primarily on the electron-rich pyridine (B92270) ring and the oxygen atom of the ethoxy group, indicating these are the likely sites for electrophilic attack. The LUMO would likely be distributed across the pyridine ring's π-system. The energy gap for substituted pyridine derivatives typically falls in the range of 4-5 eV, suggesting they are generally stable compounds. mdpi.com

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Pyridine Derivatives. Data adapted from a DFT study on similar pyridine compounds to illustrate expected values. mdpi.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyridine Derivative A | -6.52 | -1.66 | 4.86 |

| Pyridine Derivative B | -6.18 | -2.05 | 4.13 |

| Pyridine Derivative C | -6.89 | -1.84 | 5.05 |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. libretexts.org

In an MEP map of this compound, the most negative potential (typically colored red) would be concentrated around the pyridine nitrogen atom and the oxygen atoms of the ethoxy and hydroxymethyl groups, due to their high electronegativity and lone pairs of electrons. These sites are susceptible to electrophilic attack or protonation. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor. libretexts.org This analysis is crucial for predicting intermolecular interactions.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of a molecule. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This is particularly useful for studying the conformational flexibility of this compound in different environments, such as in various solvents. rsc.org

An MD simulation could track the rotation of the C-O bond of the ethoxy group and the C-C bond of the hydroxymethyl substituent, revealing the accessible conformations and the energy barriers between them. It can also simulate how the molecule interacts with solvent molecules, for instance, how water or methanol (B129727) molecules form hydrogen bonds with the nitrogen and oxygen atoms, which influences the compound's solubility and dynamic structure. nih.govrsc.org

Elucidation of Reaction Mechanisms via Computational Pathway Analysis

Computational chemistry is instrumental in mapping out the potential pathways of a chemical reaction, identifying intermediates, and determining the energy barriers that govern the reaction rate.

A transition state (TS) is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. Locating the precise geometry and energy of a TS is crucial for understanding a reaction's mechanism and kinetics. A TS is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction and a minimum in all other directions. github.io

Once a potential TS structure is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that it correctly connects the desired reactants and products. gaussian.com The IRC calculation follows the minimum energy path downhill from the TS in both forward and reverse directions. gaussian.comresearchgate.net A smooth IRC plot that leads from the reactant complex, through the transition state, and to the product complex confirms the nature of the TS. researchgate.net For this compound, this method could be applied to study reactions such as the oxidation of the methanol group or the protonation of the pyridine nitrogen, providing a detailed, step-by-step view of the molecular transformations involved. nih.gov

Activation Energy and Reaction Energy Profile Calculations

Theoretical and computational chemistry provides powerful tools to investigate the reactivity and stability of molecules such as this compound. Through the calculation of activation energies and reaction energy profiles, insights into potential chemical transformations can be gained without the need for physical experimentation. These studies are typically performed using quantum mechanical methods, particularly Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.

A reaction energy profile maps the potential energy of a system as it transforms from reactants to products, passing through transition states. The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur, corresponding to the difference in energy between the reactants and the highest energy transition state. Lower activation energies indicate faster reactions.

For this compound, a hypothetical reaction of interest could be its oxidation to (2-ethoxypyridin-4-yl)formaldehyde. Computational chemists would model this transformation by identifying the structures of the reactant, product, and any intermediates and transition states. The energies of these species would be calculated, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

The reaction energy profile would reveal whether the reaction is exothermic (products are lower in energy than reactants) or endothermic (products are higher in energy). tandfonline.com It would also pinpoint the rate-determining step, which is the step with the highest activation energy barrier. For instance, in a multi-step reaction, the first step might involve the formation of an intermediate, followed by the actual oxidation. Each of these steps would have its own transition state and activation energy.

The study of reaction mechanisms in related pyridine derivatives using DFT has shown that the activation barriers can be significantly influenced by substituents on the pyridine ring. mdpi.comrsc.org For example, the presence of an electron-donating group like the ethoxy group at the 2-position and the hydroxymethyl group at the 4-position would be expected to influence the electronic distribution within the pyridine ring, thereby affecting the stability of intermediates and transition states.

A hypothetical reaction energy profile for the oxidation of this compound is presented in Table 1. The values are illustrative and represent the type of data that would be generated from DFT calculations.

Table 1: Hypothetical Reaction Energy Profile for the Oxidation of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | This compound | 0.0 |

| Transition State 1 (TS1) | Formation of Intermediate | +15.2 |

| Intermediate | Deprotonated Species | +5.7 |

| Transition State 2 (TS2) | Oxidation Step | +25.8 |

| Product | (2-Ethoxypyridin-4-yl)formaldehyde | -10.4 |

Prediction of Spectroscopic Parameters (e.g., theoretical NMR chemical shifts, vibrational frequencies)

Computational chemistry is also instrumental in predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman spectra) for this compound can be performed using methods like DFT and Hartree-Fock (HF).

Theoretical NMR Chemical Shifts:

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. mdpi.com Calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net The calculated chemical shifts are often compared to experimental data to confirm the structure of a synthesized compound. For this compound, theoretical calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. These predictions are highly sensitive to the molecular geometry and the electronic environment of each nucleus. The accuracy of the predictions can be improved by considering solvent effects, often through the use of continuum models like the Polarizable Continuum Model (PCM).

Table 2 presents a hypothetical comparison between calculated and experimental ¹H NMR chemical shifts for this compound in a common solvent like DMSO-d₆.

Table 2: Hypothetical Calculated vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound in DMSO-d₆

| Proton Assignment | Calculated (ppm) | Experimental (ppm) |

| H-3 (pyridine) | 7.95 | 7.90 |

| H-5 (pyridine) | 6.80 | 6.75 |

| H-6 (pyridine) | 8.20 | 8.15 |

| -CH₂- (ethoxy) | 4.35 | 4.30 |

| -CH₃ (ethoxy) | 1.35 | 1.30 |

| -CH₂- (methanol) | 4.50 | 4.45 |

| -OH (methanol) | 5.40 | 5.35 |

This interactive table illustrates the expected close correlation between theoretically predicted and experimentally observed NMR chemical shifts.

Theoretical Vibrational Frequencies:

The output of these calculations is a list of vibrational modes and their corresponding frequencies (in cm⁻¹). It is common practice to scale the calculated frequencies by a factor (e.g., 0.96-0.98 for B3LYP) to account for anharmonicity and other systematic errors in the calculations. rasayanjournal.co.in For this compound, characteristic vibrational modes would include the O-H stretch of the methanol group, C-H stretches of the pyridine ring and ethoxy group, C-O stretches, and various ring vibrations.

Table 3 provides a selection of predicted vibrational frequencies for key functional groups in this compound.

Table 3: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch | 3450 |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch | 2980 - 2850 |

| C=N stretch (pyridine) | 1610 |

| C=C stretch (pyridine) | 1580, 1470 |

| C-O stretch (ethoxy) | 1250 |

| C-O stretch (methanol) | 1050 |

This interactive table showcases the types of vibrational modes and their predicted frequencies that would be obtained from computational analysis.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Foundations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its molecular structure.

The general form of a QSAR model can be expressed as:

Activity = f(molecular descriptors)

Where the molecular descriptors are numerical values that quantify various aspects of the molecule's structure and properties. These descriptors can be broadly categorized into:

Electronic descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, with the logarithm of the partition coefficient (logP) being the most common.

Topological descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

To develop a QSAR model, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. Then, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed activity.

A crucial aspect of QSAR modeling is validation, which ensures that the model is robust and has predictive power for new, untested compounds. This is typically done through internal validation (e.g., cross-validation) and external validation using a separate test set of compounds.

While no specific QSAR studies on this compound are publicly available, the theoretical framework of QSAR could be applied to a series of related pyridyl-methanol derivatives to predict a particular biological activity, such as inhibitory activity against a specific enzyme. The descriptors for this compound would be calculated and used within the developed QSAR model to predict its activity.

Crystallographic and Solid State Analysis of 2 Ethoxypyridin 4 Yl Methanol and Its Derivatives

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure. nih.gov The process involves mounting a suitable single crystal on a diffractometer, where it is irradiated with a monochromatic X-ray beam. nih.govmdpi.com The resulting diffraction pattern is collected and analyzed to solve the crystal structure, revealing precise details about bond lengths, bond angles, and the spatial arrangement of atoms. mdpi.com This technique is crucial for determining the absolute configuration of chiral centers and understanding how molecules pack together in the crystal lattice. mdpi.com

While the specific crystal structure of (2-Ethoxypyridin-4-yl)methanol is not publicly documented, analysis of its derivatives provides significant understanding. For instance, a copper(II) complex incorporating an ethoxy(pyridin-2-yl)methanolato ligand has been synthesized and characterized by SCXRD. iucr.orgresearchgate.net In this tetranuclear complex, [Cu₄(C₈H₁₀NO₂)₄Cl₄], the ligand coordinates with the copper centers, demonstrating how the ethoxy and pyridyl-methanol groups participate in forming complex supramolecular structures. iucr.org The structure reveals a distorted square-pyramidal geometry around the copper ions, interconnected by oxygen and chloride bridges. iucr.orgresearchgate.net

Table 1: Crystallographic Data for a Derivative, [Cu₄(C₈H₁₀NO₂)₄Cl₄]